N-Cbz-N-methyl-2-aminoethanol

概要

説明

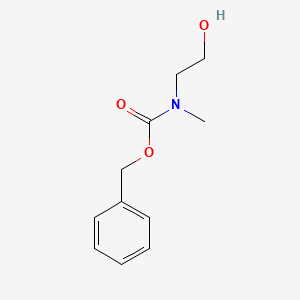

N-Cbz-N-methyl-2-aminoethanol: is a chemical compound with the molecular formula C11H15NO3 . . This compound is characterized by the presence of a benzyl carbamate group and a methylated aminoethanol moiety. It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

準備方法

Synthetic Routes and Reaction Conditions:

Protection of Amino Groups: The synthesis of N-Cbz-N-methyl-2-aminoethanol typically involves the protection of amino groups using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

Methylation: The methylation of the amino group can be achieved using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Oxidation: N-Cbz-N-methyl-2-aminoethanol can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Corresponding oxides or ketones.

Reduction: Corresponding amines.

Substitution: Substituted carbamates or ethers.

科学的研究の応用

Chemistry: N-Cbz-N-methyl-2-aminoethanol is widely used as a protecting group for amines in organic synthesis. It allows for selective protection and deprotection of amino groups, facilitating multi-step synthetic processes .

Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function .

Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it valuable in drug development .

Industry: The compound is used in the production of specialty chemicals and fine chemicals. It is also utilized in the manufacture of agrochemicals and polymers .

作用機序

The mechanism of action of N-Cbz-N-methyl-2-aminoethanol involves its role as a protecting group. The benzyl carbamate group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions, typically using hydrogenation or nucleophilic deprotection, to yield the free amine .

類似化合物との比較

N-Boc-N-methyl-2-aminoethanol: Similar to N-Cbz-N-methyl-2-aminoethanol but uses tert-butoxycarbonyl (Boc) as the protecting group.

N-Fmoc-N-methyl-2-aminoethanol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group.

N-Alloc-N-methyl-2-aminoethanol: Uses allyloxycarbonyl (Alloc) as the protecting group.

Uniqueness: this compound is unique due to its benzyl carbamate protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amino groups are required .

生物活性

N-Cbz-N-methyl-2-aminoethanol, also known as N-Cbz-2-aminoethanol, is a compound that plays a significant role in organic synthesis, particularly as a protecting group for amines. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound features a benzyl carbamate group that protects the amino functionality during chemical reactions. This protection is crucial in preventing unwanted side reactions during multi-step synthetic processes. The compound can be deprotected under mild conditions, typically via hydrogenation or nucleophilic deprotection, to yield the free amine.

Key Reactions:

- Oxidation: Can form corresponding oxides.

- Reduction: Can be reduced by agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine.

- Substitution: Participates in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.

Applications in Biological Research

This compound is utilized extensively in biological research for modifying peptides and proteins. This modification aids in studying protein structure and function, as well as in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its stability and ease of removal.

Case Studies and Research Findings

-

Protein Modification:

- A study demonstrated the use of this compound in synthesizing peptide analogs that exhibit improved stability and bioactivity compared to their unprotected counterparts. The protecting group facilitated selective reactions without compromising the integrity of sensitive functional groups.

- Pharmaceutical Development:

-

Mechanisms of Action:

- Research has indicated that compounds derived from this compound can inhibit specific enzymes involved in metabolic pathways. For example, structural analogs have been explored for their inhibitory effects on fatty acid amide hydrolase (FAAH), which is crucial in endocannabinoid signaling pathways .

Comparative Data Table

| Property | This compound | Analog Compounds |

|---|---|---|

| Molecular Formula | C10H13NO3 | Varies |

| Primary Use | Protecting group | Varies |

| Stability | High | Moderate to High |

| Deprotection Conditions | Mild (hydrogenation) | Varies |

| Biological Activity | Modifies peptides/proteins | Inhibits FAAH |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-Cbz-N-methyl-2-aminoethanol while ensuring high yield and purity?

- Methodological Answer : The synthesis typically involves protecting the amine group of N-methyl-2-aminoethanol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions (e.g., sodium bicarbonate). Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents and byproducts. Yield optimization may require temperature control (0–5°C during Cbz introduction) to minimize side reactions .

Q. How can the stability of the Cbz protecting group in this compound be assessed under acidic or basic conditions?

- Methodological Answer : Conduct controlled hydrolysis experiments using trifluoroacetic acid (TFA) for acid stability tests or sodium hydroxide for basic conditions. Monitor deprotection kinetics via <sup>1</sup>H NMR by observing the disappearance of the Cbz aromatic protons (δ ~7.3 ppm) and the emergence of free amine signals. Compare results with known stability profiles of analogous Cbz-protected amines to establish degradation thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the Cbz group (aromatic protons at δ 7.3 ppm, carbonyl carbon at ~155 ppm) and the ethanolamine backbone (CH2OH at δ 3.6–3.8 ppm). FT-IR can validate hydroxyl (O-H stretch ~3300 cm<sup>-1</sup>) and carbamate (C=O stretch ~1700 cm<sup>-1</sup>) groups. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula .

Advanced Research Questions

Q. How does this compound participate in CO2 capture mechanisms, and what factors influence its carbamate formation efficiency?

- Methodological Answer : In aqueous solutions, the secondary amine reacts with CO2 to form carbamate, but steric hindrance from the Cbz group reduces efficiency compared to unsubstituted amines. Use <sup>13</sup>C NMR to quantify carbamate vs. bicarbonate species (e.g., chemical shifts at ~160–165 ppm for carbamate). Vary amine concentration (0.1–1.0 M) and temperature (25–60°C) to study equilibrium shifts. Note that physical absorption contributes ~10–20% to total CO2 loading, which partially offsets lower chemical capture .

Q. What strategies can mitigate contradictions in literature data regarding the desorption efficiency of N-methyl-2-aminoethanol derivatives during CO2 regeneration?

- Methodological Answer : Discrepancies often arise from differences in experimental setups (e.g., amine concentration, desorption temperature). Standardize protocols by replicating absorption-desorption cycles (e.g., 5 cycles at 75°C for desorption) and measure residual carbamate via <sup>13</sup>C NMR. Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability and regeneration completeness. Address outliers by adjusting for physical absorption contributions .

Q. How can isotopic labeling (e.g., deuterated analogs) of this compound enhance mechanistic studies in catalytic applications?

- Methodological Answer : Synthesize deuterated derivatives (e.g., CD2-labeled ethanolamine backbone) to trace reaction pathways using mass spectrometry or isotope-sensitive NMR. For example, <sup>2</sup>H NMR can track hydrogen exchange in protic solvents, while kinetic isotope effects (KIE) reveal rate-determining steps in catalytic cycles. Ensure labeling does not alter steric or electronic properties significantly .

Q. What role does this compound play in synthesizing peptide-based drug conjugates, and how can side reactions be minimized?

- Methodological Answer : The compound serves as a linker for introducing hydroxyl or carbamate functionalities in peptide chains. During solid-phase synthesis, use orthogonal protection (e.g., Fmoc for amines) to prevent Cbz cleavage. Monitor coupling efficiency via Kaiser test and optimize reaction times to avoid racemization. Post-synthesis, characterize conjugates using MALDI-TOF MS to confirm integrity .

特性

IUPAC Name |

benzyl N-(2-hydroxyethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIQMQBHYROSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534305 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-96-5 | |

| Record name | Benzyl (2-hydroxyethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N-methyl-2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。